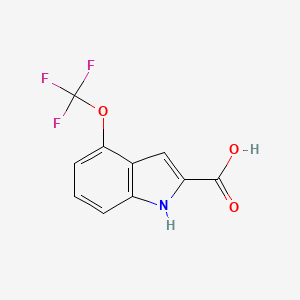

4-(trifluoromethoxy)-1H-indole-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Trifluoromethoxy)benzoic Acid is a substituted benzoic acid used in the preparation of various biologically active compounds such as antifungal and antimalarial agents .

Synthesis Analysis

The synthesis of trifluoromethoxy compounds is a less developed area of fluorine chemistry . The introduction of electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels .Chemical Reactions Analysis

The chemical reactions involving trifluoromethoxy compounds are complex and depend on the specific compound . For instance, Suzuki–Miyaura coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethoxy compounds can vary. For instance, 4-(Trifluoromethoxy)phenylacetic Acid has a density of 1.4±0.1 g/cm^3, a boiling point of 260.6±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .Applications De Recherche Scientifique

Synthesis of Biologically Active Molecules

4-(Trifluoromethoxy)-1H-indole-2-carboxylic acid and its derivatives are significant in the synthesis of biologically active molecules. These compounds are prepared using modern organometallic methods, highlighting the intersection of organometallic and radical chemistry in creating new molecular structures with potential biological activity (Leconte & Ruzziconi, 2002).

Intermediate for Synthesis of Diverse Indoles

It serves as a practical intermediate in the palladium-catalyzed coupling reactions, leading to the formation of various substituted indoles. These indoles, important for pharmaceutical applications, are synthesized in good to excellent yields (Rossi et al., 2006).

Formation of Pharmacologically Active Compounds

The compound is an intermediate in creating pharmacologically active compounds. 4-Benzyloxyindole-2-carboxylic acid hydrazide, a derivative, reacts with aldehydes to form arylidene-hydrazides, which are vital for synthesizing new classes of pharmacologically active compounds (Jain et al., 2005).

Oxidation Chemistry Studies

In the study of oxidation chemistry, the compound and its derivatives provide insight into the formation of various products under different conditions. This understanding is crucial for pharmaceutical and chemical synthesis applications (Goyal & Sangal, 2005).

Catalytic Synthesis Applications

This compound and its derivatives are used in platinum-catalyzed cyclization processes. These reactions are important for the synthesis of complex organic compounds, including tetrahydro-β-carbolinones and carbazoles (Liu et al., 2004).

Electrochemical and Spectral Studies

The compound's derivatives are used in electrochemical studies to understand the reaction mechanisms and product formation in different pH environments. This knowledge is crucial for designing electrochemical sensors and other applications (Marchelli et al., 1969).

Organometallic Methods for Functionalization

Trifluoromethoxy-substituted compounds, including this compound, are used in organometallic methods for the functionalization of aromatic and heterocyclic substrates. This is essential for creating a variety of biologically active compounds (Schlosser, 2005).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Trifluoromethoxy compounds are finding increased utility as a substituent in bioactives, but it is still perhaps the least well understood fluorine substituent in currency . This work provides novel insights for appropriate design of high transmittance change and high efficient multi-colored electrochromic polymers .

Propriétés

IUPAC Name |

4-(trifluoromethoxy)-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO3/c11-10(12,13)17-8-3-1-2-6-5(8)4-7(14-6)9(15)16/h1-4,14H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXLKLROWBALFPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(N2)C(=O)O)C(=C1)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926208-37-9 |

Source

|

| Record name | 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2623153.png)

![4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2623156.png)

![Propan-2-yl 4,4,4-trifluoro-2-[5-[(4-fluoro-2-methylphenyl)sulfonylamino]-2-hydroxyphenyl]-3-oxobutanoate](/img/structure/B2623158.png)

![2-(2,4-Dichlorophenyl)-4-(thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepine](/img/structure/B2623161.png)

![2-Phenylmethoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2623162.png)